N-[3-(1H-benzimidazol-2-yl)propyl]tetrazolo[1,5-b]pyridazin-6-amine
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Overview
Description
N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE is a complex heterocyclic compound that incorporates both benzimidazole and pyridazine moieties. Benzimidazole is a well-known pharmacophore with a wide range of biological activities, while pyridazine is a six-membered ring containing two nitrogen atoms. The combination of these two moieties in a single molecule can potentially lead to compounds with unique and potent biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE typically involves multi-step reactions starting from commercially available precursors. One common approach is to first synthesize the benzimidazole moiety, followed by the construction of the pyridazine ring. The final step involves the coupling of these two moieties under specific reaction conditions.
Synthesis of Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with formic acid or other aldehydes under acidic conditions.
Construction of Pyridazine Ring: This involves the cyclization of appropriate hydrazine derivatives with dicarbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety can yield benzimidazole N-oxides, while reduction of the pyridazine ring can yield dihydropyridazine derivatives .
Scientific Research Applications
N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can interact with DNA or proteins, leading to inhibition of enzyme activity or modulation of receptor function . The pyridazine ring can enhance these interactions by providing additional binding sites or altering the compound’s overall conformation .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and thiabendazole share the benzimidazole moiety and exhibit similar biological activities.
Pyridazine Derivatives: Compounds like pyridazine-3-carboxylic acid and its derivatives are structurally similar and have been studied for their biological activities.
Uniqueness
N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE is unique due to the combination of benzimidazole and pyridazine moieties in a single molecule. This dual functionality can lead to enhanced biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C14H14N8 |
---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]tetrazolo[1,5-b]pyridazin-6-amine |
InChI |
InChI=1S/C14H14N8/c1-2-5-11-10(4-1)16-13(17-11)6-3-9-15-12-7-8-14-18-20-21-22(14)19-12/h1-2,4-5,7-8H,3,6,9H2,(H,15,19)(H,16,17) |
InChI Key |
BYUAPLIYPUGRRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCNC3=NN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
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